molecular formula C10H10ClFN2S B1482518 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092513-36-3

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482518
CAS No.: 2092513-36-3
M. Wt: 244.72 g/mol
InChI Key: PKRVUNGKVUYMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10ClFN2S and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Application in Crystallography : The synthesis and structural characterization of pyrazole derivatives, including those similar to 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, have been explored for their crystallographic properties. These studies involve the synthesis of isostructural compounds and their analysis using single crystal diffraction, providing insights into their molecular conformation and planarity (Kariuki et al., 2021).

Fluorescence Properties

  • Fluorescent Material Research : Research into pyrazoline derivatives has included the study of their fluorescence properties. This includes the synthesis and spectral characterization of new pyrazoline derivatives, where the fluorescence emission is observed in various regions of the visible spectrum, and the effect of different solvents on fluorescence is investigated (Ibrahim et al., 2016).

Antimicrobial Activities

  • Antibacterial and Antifungal Applications : Pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for antimicrobial drug development (Ragavan et al., 2010).

Anticancer Potential

  • Cancer Treatment Research : There has been research into the synthesis of bis-pyrazolyl-thiazoles, incorporating the thiophene moiety, which demonstrate potent anti-tumor activities. These compounds have shown promising results against specific cancer cell lines, indicating their potential in cancer treatment research (Gomha et al., 2016).

Organic Chemistry and Material Science

  • Synthesis of Fluorinated Pyrazoles : The synthesis of fluorinated pyrazoles, which are useful as building blocks in medicinal chemistry, has been a subject of interest. This includes the development of strategies for synthesizing new 3-amino-4-fluoropyrazoles, which are key in the preparation of functionalized compounds for various applications (Surmont et al., 2011).

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVUNGKVUYMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.